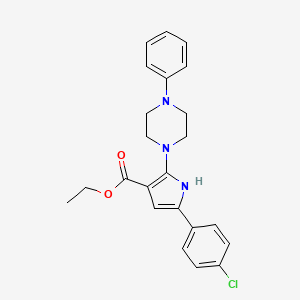

ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Description

Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a 4-chlorophenyl substituent at the 5-position and a 4-phenylpiperazine moiety at the 2-position. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the 4-phenylpiperazine moiety contributes to receptor affinity due to its aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-2-29-23(28)20-16-21(17-8-10-18(24)11-9-17)25-22(20)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,16,25H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPDRLINWHUGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via nucleophilic substitution, where the piperazine nitrogen attacks an electrophilic carbon on the pyrrole ring.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Pyrrole Cyclization

The Paal-Knorr cyclization involves the reaction of a 1,4-diketone with a primary amine, forming a five-membered ring. In the case of pyrrole derivatives, this step establishes the aromatic ring with substituents at specific positions .

Piperazine Coupling

Coupling reactions (e.g., alkylation or nucleophilic substitution) introduce the piperazine group. For example, alkyl halides or activated esters react with the pyrrole nitrogen or side chains, facilitated by bases like potassium carbonate .

Ester Formation

Esterification of carboxylic acids with ethanol typically employs reagents like thionyl chloride (for activation) followed by reaction with ethanol .

Characterization Methods

Key analytical techniques used to verify the structure and purity include:

Comparison of Related Compounds

Research Findings and Implications

-

Biological Activity : Related compounds exhibit antiparasitic, antifungal, and anticancer properties, suggesting potential applications for this derivative .

-

Synthetic Flexibility : The modular synthesis allows for structural modifications (e.g., varying piperazine substituents or ester groups), enabling optimization of pharmacokinetic properties .

-

Analytical Challenges : Characterization requires advanced NMR techniques to resolve overlapping signals from aromatic and aliphatic regions .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate, exhibit significant antidepressant properties. A study demonstrated that compounds with similar structures could enhance serotonergic activity, potentially offering new avenues for treating depression .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of proliferation |

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity. Similar piperazine derivatives were synthesized and tested, revealing significant efficacy in reducing seizure activity in animal models . This suggests that ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate may have therapeutic potential for epilepsy.

Psychotropic Effects

In addition to its antidepressant effects, the compound may influence other neuropsychiatric conditions due to its interaction with serotonin receptors. This interaction could lead to anxiolytic effects, making it a candidate for further research in treating anxiety disorders .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of pyrrole derivatives, including ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate. These compounds were evaluated against various cancer cell lines using chick chorioallantoic membrane assays, demonstrating significant inhibition of tumor growth . The findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuropharmacological Profiling

Another study focused on the neuropharmacological profiling of piperazine derivatives. Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate was tested for its effects on anxiety and depression-related behaviors in animal models. Results indicated a marked reduction in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to mimic the structure of endogenous neurotransmitters, allowing the compound to bind to serotonin or dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Chlorophenyl vs. Phenyl Groups

- This highlights the role of chlorine in enhancing interactions through steric and electronic effects.

Ethyl 5-(4-Bromophenyl)-2-Methyl-1-(4-Methyl-1-Oxo-1-(2-(2-Oxoindolin-3-ylidene) Hydrazinyl) Pentan-2-yl)-1H-Pyrrole-3-Carboxylate ():

Substitution with bromine (larger atomic radius than chlorine) increases molecular weight and polarizability, which may alter solubility and membrane permeability. This compound exhibits a melting point of 283.5–285.4°C, suggesting higher crystallinity compared to chlorophenyl analogs .

Amino and Alkylamino Derivatives

- Ethyl 5-(4-Chlorophenylamino)-2-Phenyl-1H-Pyrrole-3-Carboxylate (): Introduction of an amino group at the 5-position improves hydrogen-bonding capacity but may reduce metabolic stability. Such modifications are critical for optimizing pharmacokinetic properties .

Piperazine Ring Modifications

4-Phenylpiperazine vs. 4-(2,6-Dimethylphenyl)piperazine

- However, this may reduce solubility, limiting bioavailability .

Hydroxyethyl Substitution

Antitubercular Activity

- Ethyl 5-(4-Chlorophenyl)-2-Methyl-1-(4-(2-((5-Nitrofuran-2-yl)Methylene)Hydrazinyl)-4-Oxobutyl)-1H-Pyrrole-3-Carboxylate (Compound 12d, ):

This analog exhibits an IC90 of 9.37 μg/ml against Mycobacterium tuberculosis H37Rv. The nitro group enhances electron-deficient character, likely improving interactions with bacterial enzymes .

Data Table: Key Structural and Functional Comparisons

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate (CAS No. 80834-51-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, molecular characteristics, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C23H24ClN3O2

- Molecular Weight : 396.91 g/mol

- Structure : The compound features a pyrrole ring substituted with a chlorophenyl group and a phenylpiperazine moiety, which is significant for its interaction with biological targets.

The biological activity of ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate can be attributed to its structural components, particularly the piperazine and pyrrole groups. Piperazine derivatives are known for their ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.

Key Mechanisms:

- Serotonin Receptor Modulation : Piperazine derivatives often exhibit affinity for serotonin receptors (5-HT receptors), influencing mood and anxiety levels.

- Dopamine Receptor Interaction : The compound may also interact with dopamine receptors, which is relevant in the treatment of psychiatric disorders.

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.39 ± 0.06 |

| Compound B | MCF7 | 0.46 ± 0.04 |

| Ethyl Pyrrole Derivative | A549 | 49.85 |

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, leading to anxiolytic and antidepressant effects.

Case Studies

- Anticancer Efficacy :

- Neurotransmitter Interaction :

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing ethyl 5-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:

- Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, using 4-chlorophenyl-substituted diketones and ammonium acetate .

- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution at the pyrrole C-2 position, using 1-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .

- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyrrole intermediate to piperazine), reaction time (12–16 hr), and temperature (80–90°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Look for the ethyl ester triplet (δ ~1.3–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂), pyrrole NH proton (δ ~10–12 ppm, broad), and aromatic protons from 4-chlorophenyl/piperazine groups (δ ~6.8–7.5 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹), pyrrole N-H stretch (~3200 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula C₂₂H₂₂ClN₃O₂ (calc. MW: 403.88 g/mol) .

Q. How can crystallization conditions be optimized to obtain high-purity single crystals for X-ray diffraction studies?

- Procedure : Use slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water). Maintain a 1:3 solvent ratio and ambient temperature. Crystals suitable for X-ray analysis typically form within 3–7 days .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and reactivity of this compound, and how do they correlate with experimental data?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d,p) to model molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare optimized structures with X-ray crystallographic data to validate bond lengths/angles (e.g., pyrrole N-C bond: ~1.38 Å) .

- Reactivity Insights : Calculate Fukui indices to predict nucleophilic/electrophilic sites. For example, the pyrrole C-3 position may show higher electrophilicity due to ester conjugation .

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) impact the compound’s biological activity or physicochemical properties?

- Experimental Design :

- Synthetic Analogues : Prepare derivatives with substituent variations (e.g., 4-fluorophenyl, 4-methoxyphenyl) using parallel synthesis.

- Property Analysis : Compare logP (via HPLC), solubility (shake-flask method), and thermal stability (DSC/TGA). Chlorine’s electron-withdrawing effect increases logP (hydrophobicity) by ~0.5 units compared to fluorine .

- Biological Assays : Test analogues against target receptors (e.g., serotonin/dopamine receptors) to establish structure-activity relationships (SAR) .

Q. How can contradictory data in the literature regarding reaction pathways or biological outcomes be resolved?

- Case Example : Discrepancies in reported yields for piperazine coupling (40% vs. 70%) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.